molecular formula C12H22N2O5 B8088991 (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid

Cat. No.: B8088991
M. Wt: 274.31 g/mol
InChI Key: YXXMEXYAHMBYIU-SECBINFHSA-N
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Description

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Boc protecting group is removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the protection, coupling, and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the amide bond.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized amino acids, while reduction could produce reduced amides.

Scientific Research Applications

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a methyl group.

    (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-hydroxybutanoic acid: Similar structure with a hydroxy group instead of a methyl group.

Uniqueness

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

(2R)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXMEXYAHMBYIU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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